molecular formula C13H21N3O3 B6696066 N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide

Cat. No.: B6696066
M. Wt: 267.32 g/mol
InChI Key: IXJCQLQJMIUGLT-UHFFFAOYSA-N
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Description

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique cyclobutyl ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-4-19-10-7-13(8-17,12(10,2)3)15-11(18)9-5-6-14-16-9/h5-6,10,17H,4,7-8H2,1-3H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJCQLQJMIUGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CO)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene under UV light or using a photochemical reactor.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.

    Ethoxylation: The ethoxy group is typically introduced through an ethoxylation reaction, where the hydroxyl group is reacted with ethyl iodide in the presence of a base like potassium carbonate.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyrazole is reacted with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or thiols derivatives.

Scientific Research Applications

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the development of novel polymers and materials with unique mechanical properties.

Mechanism of Action

The mechanism of action of N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-4-carboxamide
  • N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-3-carboxamide

Uniqueness

N-[3-ethoxy-1-(hydroxymethyl)-2,2-dimethylcyclobutyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The position of the carboxamide group at the 5-position of the pyrazole ring differentiates it from other similar compounds, potentially leading to distinct pharmacological profiles and applications.

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